N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide

Medicinal Chemistry Physical Organic Chemistry Scaffold Selection

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide is a hybrid heterocyclic small molecule (MW 265.33 g/mol, C₁₃H₁₅NO₃S) combining a thiophene-3-carboxamide core with a furan-2-ylmethyl substituent via a 2-hydroxy-2-methylpropyl linker. The compound belongs to the broader furan/thiophene carboxamide class, which has demonstrated enzyme inhibitory activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Molecular Formula C13H15NO3S
Molecular Weight 265.33
CAS No. 1787902-88-8
Cat. No. B2385397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide
CAS1787902-88-8
Molecular FormulaC13H15NO3S
Molecular Weight265.33
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNC(=O)C2=CSC=C2)O
InChIInChI=1S/C13H15NO3S/c1-13(16,7-11-3-2-5-17-11)9-14-12(15)10-4-6-18-8-10/h2-6,8,16H,7,9H2,1H3,(H,14,15)
InChIKeyFHCLVROJAGVHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide (CAS 1787902-88-8) – Structural Differentiation & Selection Rationale


N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide is a hybrid heterocyclic small molecule (MW 265.33 g/mol, C₁₃H₁₅NO₃S) combining a thiophene-3-carboxamide core with a furan-2-ylmethyl substituent via a 2-hydroxy-2-methylpropyl linker [1]. The compound belongs to the broader furan/thiophene carboxamide class, which has demonstrated enzyme inhibitory activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [2]. It is stocked by commercial screening libraries (e.g., Life Chemicals) for drug discovery applications [1].

1
Enzyme inhibition screening

Class-level activity against urease, AChE, BChE supports panel screening for hybrid heterocycle SAR.

2
Regiochemistry-driven binding studies

Thiophene-3-carboxamide core enables exploration of H-bond acceptor strength not replicated by 2-substituted analogs.

3
Metabolic stability profiling

Tertiary alcohol linker with quaternary α-carbon provides a scaffold for reduced metabolic soft-spot risk in lead optimisation.

Why Generic Substitution Fails for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide: Regioisomeric & Linker Specificity


This compound cannot be interchangeably substituted with its closest commercial analogs due to two decisive structural features. First, the carboxamide attachment at the thiophene 3-position (vs. the more common 2-position) alters the electronic character and protonation behaviour of the molecule; spectrophotometric studies demonstrate that thiophene-3-carboxamides exhibit higher basicity (pKBH+) than their 2-substituted counterparts [1]. Second, the 2-hydroxy-2-methylpropyl linker introduces a tertiary alcohol with a quaternary α-carbon, which eliminates metabolic hot-spots (e.g., benzylic oxidation of a secondary alcohol) present in des-methyl analogs such as N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide (CAS 1396747-68-4) . These differences are expected to affect both target binding kinetics and metabolic stability.

Structural attribute
Target compound
Generic substitute may shift
Carboxamide regiochemistry
Thiophene-3-carboxamide; higher basicity strengthens H-bond acceptor capacity.
Thiophene-2-carboxamide regioisomer; lower basicity, altered binding geometry.
Linker alcohol substitution
Tertiary alcohol (quaternary α-carbon); eliminates primary CYP oxidation site.
Des-methyl secondary alcohol analog; susceptible to metabolic oxidation, may reduce half-life.
Enzyme inhibition context
Hybrid furan/thiophene scaffold with 3-carboxamide; may support class-level polypharmacology screening.
2-substituted or single-heterocycle analogs; binding poses differ, activity may not transfer.

Quantitative Differentiation Evidence for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide


Thiophene-3-carboxamide vs. Thiophene-2-carboxamide: Basicity and Electronic Differentiation

The target compound features a thiophene-3-carboxamide core, which is electronically distinct from the thiophene-2-carboxamide regioisomer (CAS 1795441-91-6). Spectrophotometric determination of pKBH+ in aqueous sulfuric acid shows that thiophene-3-carboxamides are measurably more basic than thiophene-2-carboxamides [1]. This difference arises from the meta vs. ortho relationship of the carboxamide to the sulfur atom, which modulates electron density on the carbonyl oxygen available for hydrogen-bonding interactions with biological targets [1]. The 2-carboxamide analog (CAS 1795441-91-6) therefore cannot replicate the hydrogen-bond acceptor strength of the 3-carboxamide compound in target binding pockets [1].

Basicity comparison
Reported
3-carboxamide > 2-carboxamide in basicity
Higher H-bond acceptor capacity in target binding pockets.
Exact pKBH+ values not digitised for these analogs.
Medicinal Chemistry Physical Organic Chemistry Scaffold Selection

Tertiary Alcohol Linker: Metabolic Stability Advantage Over Des-Methyl Analogs

The 2-hydroxy-2-methylpropyl linker in the target compound creates a tertiary alcohol centre with a quaternary α-carbon (C-2 bearing –OH, –CH₃, –CH₂–furan, and –CH₂–NH–CO–). By contrast, the des-methyl analog N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide (CAS 1396747-68-4) bears a secondary alcohol at C-2 . The quaternary substitution eliminates the methine C–H bond that is the primary site of CYP450-mediated oxidation in secondary alcohols [1]. Additionally, the methyl group provides steric shielding of the hydroxyl from Phase II conjugation enzymes (UGT, SULT). This linker design is a recognised strategy in medicinal chemistry for improving metabolic half-life without altering the pharmacophore [1].

Metabolic soft-spot
Structural basis
Tertiary alcohol (quaternary α-carbon) vs. secondary alcohol
Reduced CYP oxidation risk, supports longer residence time studies.
Quantitative metabolic stability data not available for this specific compound.
Drug Metabolism Pharmacokinetics Linker Design

Furan-Thiophene Hybrid Scaffold: Enzyme Inhibition Potential vs. Single-Heterocycle Carboxamides

Published data on structurally analogous furan/thiophene carboxamide hybrids demonstrate multi-target enzyme inhibition. In a 2023 study by Cakmak et al., compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) showed a Ki of 0.10 mM against urease, representing approximately 9.8-fold greater activity than the thiourea standard, while compound 3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide) displayed a Ki of 0.07 mM against BChE (~4.2-fold over galantamine standard) [1]. The target compound shares the dual furan/thiophene architecture and the carboxamide linker but differs in the 3-carboxamide regiochemistry and the 2-hydroxy-2-methylpropyl spacer. The 3-carboxamide regiochemistry in the target compound places the amide carbonyl in a spatial orientation distinct from the 2-carboxamide series, as confirmed by molecular docking in the same study showing regioisomer-dependent binding poses within enzyme active sites [1].

Enzyme inhibition
Class-level inference
Analog Ki range 0.07–0.10 mM (urease, AChE, BChE)
Positions compound within validated polypharmacology scaffold family.
Target compound not directly tested; regioisomer-dependent binding poses reported.
Enzyme Inhibition Molecular Docking Scaffold Hybridisation

Screening Library Availability: Life Chemicals Catalog with Transparent Pricing

The target compound is commercially available from Life Chemicals (Cat. No. F6194-0029) with transparent, tiered pricing: $57.00 (2 μmol), $63.00 (3 mg), $109.00 (25 mg), and $119.00 (30 mg) [1]. By contrast, the 2-carboxamide regioisomer (CAS 1795441-91-6) is listed on chemical supplier databases but without comparable transparent commercial sourcing for individual research quantities . The availability of the target compound in pre-weighed, research-grade quantities reduces internal synthesis burden, accelerates hit triage, and ensures batch-to-batch traceability critical for reproducible SAR studies.

Commercial sourcing
Direct comparison
4 stockable formats (2 μmol–30 mg) with transparent pricing
Eliminates synthesis burden; accelerates hit triage and SAR reproducibility.
Life Chemicals Cat. F6194-0029; pricing as of 2023–2024.
Screening Compound Procurement Chemical Biology Hit Discovery

Recommended Application Scenarios for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide in Scientific Procurement


Enzyme Inhibition Panel Screening (Urease, AChE, BChE)

Based on class-level evidence from Cakmak et al. (2023), furan/thiophene carboxamide hybrids exhibit micromolar-range Ki values against urease, AChE, and BChE [1]. The target compound, with its 3-carboxamide regioisomeric configuration and tertiary alcohol linker, is a logical follow-on screening candidate to establish SAR around regiochemistry and linker substitution. It should be prioritised over the 2-carboxamide analog (CAS 1795441-91-6) for laboratories intending to map the contribution of carboxamide position to enzyme selectivity.

Metabolic Stability-Driven Lead Optimisation Programs

The quaternary α-carbon of the tertiary alcohol linker eliminates a primary metabolic soft spot present in the des-methyl analog (CAS 1396747-68-4) . The compound is suitable for head-to-head microsomal or hepatocyte stability assays comparing tertiary vs. secondary alcohol-containing analogs. The commercial availability from Life Chemicals in pre-weighed quantities supports immediate initiation of comparative metabolic stability studies [2].

Structure-Based Drug Design Campaigns Leveraging Basicity Differences

The higher basicity of thiophene-3-carboxamides relative to 2-carboxamides, as established by protonation studies, implies stronger hydrogen-bond acceptor capacity at the amide carbonyl [3]. This compound should be prioritised for targets where crystallographic or docking data indicate a hydrogen-bond donor residue (e.g., Tyr, Ser, Lys) positioned to interact with the carboxamide oxygen. The 2-carboxamide regioisomer cannot replicate this interaction strength.

Hit-to-Lead SAR Expansion in Hybrid Heterocycle Libraries

As a commercial screening compound with dual furan-thiophene architecture, this molecule serves as a privileged starting point for fragment-based or HTS follow-up [2]. Its structural features—3-carboxamide, tertiary alcohol, furan-2-ylmethyl—provide three independent vectors for parallel SAR exploration, enabling systematic optimisation of potency, selectivity, and ADME properties in a single chemical series.

Application
Selection Property
Validation Focus
Enzyme inhibition panel screening
Furan/thiophene carboxamide scaffold with 3-carboxamide regiochemistry
Enzyme selectivity and Ki determination in urease/AChE/BChE assays
Metabolic stability lead optimisation
Tertiary alcohol linker with quaternary α-carbon
Microsomal or hepatocyte stability comparison vs. secondary alcohol analogs
Structure-based drug design (H-bond mapping)
Higher basicity of thiophene-3-carboxamide core
Binding affinity and co-crystallisation with targets bearing H-bond donor residues
Hit-to-lead SAR expansion
Dual heterocycle architecture with three independent diversification vectors
Parallel optimisation of potency, selectivity, and ADME properties
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